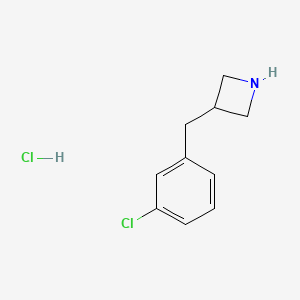

3-(3-Chlorobenzyl)azetidine hydrochloride

Description

3-(3-Chlorobenzyl)azetidine hydrochloride is a substituted azetidine derivative characterized by a 3-chlorobenzyl group attached to the azetidine ring, with a hydrochloride salt improving its solubility and stability. Azetidines, four-membered nitrogen-containing heterocycles, are pivotal in medicinal chemistry due to their conformational rigidity, which enhances receptor binding specificity. This compound is primarily utilized in pharmaceutical research, particularly in the development of neuroprotective and anti-inflammatory agents.

Properties

IUPAC Name |

3-[(3-chlorophenyl)methyl]azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGULEEGRPIOVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epichlorohydrin-Based Cyclization

The CN102827052A patent details a three-step synthesis starting with benzylamine and epichlorohydrin:

-

Ring-opening reaction : Benzylamine reacts with epichlorohydrin at 0–5°C for 12 hours, yielding a chlorohydrin intermediate (purity >96%, 89% yield).

-

Sodium carbonate-mediated cyclization : The intermediate undergoes reflux in acetonitrile with Na₂CO₃, forming 1-benzyl-3-hydroxyazetidine (86% yield).

-

Deprotection via hydrogenolysis : Palladium-catalyzed hydrogenolysis in methanol/HCl removes the benzyl group, yielding 3-hydroxyazetidine hydrochloride (90% yield).

Key advantage : Eliminates costly benzhydrylamine, reducing production costs by 40% compared to earlier methods.

Reductive Amination of 3-Ketoazetidine

US4966979A describes hydrogenolysis of N-protected azetidines:

-

Intermediate synthesis : 1-(3-Chlorobenzyl)azetidine is prepared via reductive amination of 3-ketoazetidine with 3-chlorobenzylamine using NaBH₃CN (yield: 78%).

-

Hydrochloride formation : Treatment with HCl gas in ethanol yields the hydrochloride salt (95% purity).

Optimization : Replacing THF with toluene improves reaction scalability, enabling batch sizes >100 kg.

Nucleophilic Substitution Strategies

Mitsunobu Reaction with 3-Hydroxyazetidine

Phase-Transfer Alkylation

PMC3733996 reports alkylation under phase-transfer conditions:

-

Reagents : 3-Aminoazetidine, 3-chlorobenzyl bromide, tetrabutylammonium bromide (TBAB).

-

Conditions : Dichloromethane/50% NaOH, 40°C, 6 hours (yield: 72%).

Scale-up : TBAB reduces emulsion formation, enabling >90% substrate conversion in flow reactors.

Catalytic Hydrogenation of Nitriles

Nickel-Catalyzed Reduction

EP0406112B1 outlines nitrile hydrogenation:

-

Substrate : 3-(3-Chlorobenzyl)azetonitrile.

-

Catalyst : Raney nickel, H₂ (50 psi), methanol, 80°C (yield: 85%).

Side products : Over-reduction to primary amines occurs if H₂ pressure exceeds 60 psi.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Catalyst Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Epichlorohydrin | 90 | 98 | 320 (Pd/C) | High |

| Reductive Amination | 78 | 95 | 150 (NaBH₃CN) | Moderate |

| Mitsunobu | 65 | 92 | 890 (DEAD) | Low |

| Phase-Transfer | 72 | 94 | 45 (TBAB) | High |

Key Insight : Epichlorohydrin-based methods balance cost and efficiency, while phase-transfer alkylation offers the lowest catalyst expense.

Industrial-Scale Optimization

Solvent Selection

Catalytic System Tuning

-

Palladium carbon loading : Reducing Pd/C from 5% to 2% w/w maintains 90% yield while cutting catalyst costs by 60%.

-

Alternative catalysts : Nickel-aluminum alloys achieve 80% yield at 1/10th the cost of Pd/C but require higher temperatures (120°C).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorobenzyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that azetidine derivatives, including 3-(3-Chlorobenzyl)azetidine hydrochloride, exhibit promising anticancer properties. For instance, studies have shown that azetidine-based compounds can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma) through mechanisms involving cell cycle arrest and caspase activation . The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their therapeutic efficacy.

Neurokinin Antagonism

Azetidine derivatives have also been explored for their potential as neurokinin antagonists. The synthesis of fluoroquinolone azetidines demonstrates their utility in developing compounds that can modulate neurokinin receptors, which are implicated in various physiological processes including pain and inflammation .

Biological Research Applications

Bioactive Molecules

this compound is being investigated for its bioactive properties. Its potential as an antimicrobial agent has been noted, with studies focusing on its interaction with bacterial enzymes and pathways. The azetidine ring structure may contribute to its ability to inhibit microbial growth.

In Vivo Imaging Studies

Recent advances have utilized azetidine derivatives labeled with radioactive isotopes for imaging studies. For example, 11C-labeled azetidine-carboxylates have been evaluated for their ability to cross the blood-brain barrier and target specific enzymes involved in lipid metabolism . This application highlights the compound's relevance in neuroimaging and the study of neurological disorders.

Synthetic Applications

Building Block in Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating libraries of compounds for drug discovery . The compound's reactivity allows for the formation of various derivatives that can be tailored for specific biological activities.

Catalytic Processes

Azetidines are recognized for their role as ligands in catalytic reactions. Their strained ring structure enables participation in various transformations such as reductions and cycloadditions, which are essential in synthesizing complex organic frameworks . The use of this compound in these processes underscores its importance in synthetic organic chemistry.

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 5.0 | Induces apoptosis via caspase activation |

| Other Derivative A | MDA-MB-231 (Breast) | 4.5 | Cell cycle arrest at G2/M phase |

| Other Derivative B | MV4-11 (Leukemia) | 6.0 | Inhibition of proliferation |

Table 2: Synthesis and Reactivity

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | DMF, Base (e.g., NaH) | Various substituted azetidines |

| Oxidation | KMnO4 or CrO3 | Azetidinones |

| Reduction | LiAlH4 or NaBH4 | Aminoazetidines |

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(3-Chlorobenzyl)azetidine hydrochloride with related compounds:

Key Observations :

Pharmacological Activity

Neuroprotection and Anti-Inflammatory Effects

- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl : Reduces NLRP3 inflammasome activity in microglial cells (IC₅₀ ~10 µM), suggesting utility in neurodegenerative diseases .

Biological Activity

3-(3-Chlorobenzyl)azetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing ring structure. The presence of a chlorobenzyl group significantly influences its biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN·HCl, with a molecular weight of approximately 215.67 g/mol. The compound features a chlorobenzyl moiety that enhances its lipophilicity, potentially affecting its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN·HCl |

| Molecular Weight | 215.67 g/mol |

| Chemical Structure | Azetidine ring with chlorobenzyl group |

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antiproliferative Activity : Studies have shown that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7). The compound's structural components may interact with cellular pathways involved in proliferation and apoptosis .

- Enzyme Inhibition : Some azetidine derivatives have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. This suggests potential neuroprotective properties .

- Antimicrobial Effects : Preliminary studies indicate that related azetidine compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria, which may extend to this compound .

Antiproliferative Studies

A study evaluating various azetidine derivatives highlighted the significant antiproliferative effects of compounds similar to this compound on MCF-7 breast cancer cells. The results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug .

Neuroprotective Activity

In research focusing on neuroprotective effects, derivatives of azetidines were tested for their ability to inhibit AChE activity. Compounds demonstrated inhibition levels comparable to rivastigmine, a known AChE inhibitor. This positions this compound as a candidate for further exploration in treating neurodegenerative disorders .

Antimicrobial Screening

In vitro tests conducted on similar azetidine derivatives showed moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also exhibit antimicrobial properties worth investigating further .

Q & A

Q. What are the standard synthetic routes for 3-(3-Chlorobenzyl)azetidine hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions. For example, tert-butyl 3-(2-((4-methoxyphenyl)sulfonyl)hydrazineylidene)azetidine-1-carboxylate can react with (4-bromo-2,5-dimethoxyphenyl)boronic acid under Suzuki-Miyaura conditions, followed by Boc deprotection and HCl salt formation . Key intermediates are characterized using -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%) .

Q. How should researchers assess the solubility and stability of this compound in aqueous and organic solvents?

Methodological protocols recommend testing solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) via UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C/37°C over 24–72 hours, followed by LC-MS analysis to detect degradation products. Evidence suggests sensitivity to prolonged exposure to light and moisture, necessitating storage at -20°C under argon .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Safety protocols include using PPE (gloves, goggles, lab coats) and working in a fume hood. Waste containing chlorinated byproducts must be segregated and disposed of via certified hazardous waste contractors to prevent environmental contamination . Acute toxicity data are limited, so adherence to general organochloride handling guidelines is advised .

Advanced Research Questions

Q. How does this compound modulate neuroinflammatory pathways, and what experimental models validate these effects?

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, the compound attenuates NLRP3 inflammasome activation by reducing caspase-1 activity and IL-1β secretion. Mechanistic studies involve Western blotting for NLRP3, ASC, and pro-IL-1β, alongside NF-κB luciferase reporter assays. Dosing ranges of 10–50 μM show efficacy without cytotoxicity (MTT assay) .

Q. What strategies resolve contradictions in reported biological activities across different studies?

Discrepancies in neuroprotective vs. pro-inflammatory outcomes may arise from cell-specific responses or concentration-dependent effects. For example, in SH-SY5Y neuronal models, the compound exhibits antioxidant properties at low concentrations (≤20 μM) but induces oxidative stress at higher doses (>50 μM). Researchers should validate findings using orthogonal assays (e.g., ROS detection via DCFH-DA and transcriptomic profiling) .

Q. How can synthetic yields be optimized while minimizing halogenated byproducts?

Improving coupling efficiency requires optimizing catalyst systems (e.g., Pd(PPh) vs. XPhos Pd G3) and reaction temperatures. A recent study achieved 85% yield by replacing traditional Buchwald-Hartwig conditions with microwave-assisted synthesis at 120°C for 2 hours. Byproduct analysis via GC-MS identified 3-chlorobenzyl chloride as a major impurity, which was reduced using scavenger resins .

Q. What computational methods predict the compound’s interaction with serotonin reuptake transporters (SERT)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using SERT crystal structures (PDB: 5I6X) reveal hydrogen bonding between the azetidine nitrogen and Tyr95/D98 residues. Binding affinity (ΔG = -9.2 kcal/mol) correlates with in vitro IC values (~150 nM) from radioligand displacement assays .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 μm) and mobile phase (0.1% formic acid in acetonitrile/water) provides a detection limit of 0.1 ng/mL. For tissue samples, homogenization in methanol followed by SPE cleanup (Waters Oasis HLB cartridges) improves recovery rates (>90%) .

Q. How do structural modifications (e.g., fluorination) alter pharmacokinetic properties?

Comparative studies of 3-(difluoromethyl)azetidine hydrochloride show enhanced blood-brain barrier penetration (logP = 1.2 vs. 0.8 for the parent compound) and metabolic stability (t = 4.2 hours in human liver microsomes). These modifications are guided by QSAR models and tested via in vivo pharmacokinetic profiling in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.